8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Overview
Description
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine is an organic compound that belongs to the imidazo[1,5-a]pyridine class This compound is characterized by the presence of a chlorine atom at the 8th position, a phenyl group at the 3rd position, and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyridine ring
Mechanism of Action
Target of Action
The primary target of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose control and is often targeted for the treatment of diabetes .
Mode of Action
This compound acts as an activator of the GLP-1R . It increases the secretion of Glucagon-like Peptide 1 (GLP-1), which in turn increases the responsiveness to glucose .
Biochemical Pathways
The activation of GLP-1R by this compound leads to a cascade of events. GLP-1 directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell . This results in slowed gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .
Result of Action
The activation of GLP-1R by this compound has several effects. It increases GLP-1 secretion, thereby increasing glucose responsiveness . It also has potential as an anti-diabetic treatment agent .
Preparation Methods
The synthesis of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Biology: This compound has shown activity against certain biological targets, making it a candidate for further investigation in biochemical assays and studies.
Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position of the chlorine and trifluoromethyl groups.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: This derivative includes a carboxylic acid group, which may confer different chemical and biological properties.
Properties
IUPAC Name |
8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)8-20-12(11)7-19-13(20)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNVSWYNPBZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178495 | |
Record name | Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781241-49-3 | |
Record name | Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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